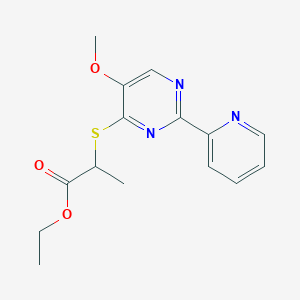

![molecular formula C18H18ClN3O B2375149 N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide CAS No. 637322-45-3](/img/structure/B2375149.png)

N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the search results .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "this compound" .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications

Environmental Fate of Parabens

Parabens, structurally related to the specified compound through the benzimidazole ring, are primarily used as preservatives in various products. Research has identified them as emerging contaminants due to their widespread presence in aquatic environments. Although treatments can effectively remove them from wastewater, they persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the continuous introduction into the environment and the biodegradability of parabens. Chlorinated derivatives of these compounds have been identified, indicating the potential formation of more stable and persistent by-products. Further studies are needed to understand their environmental impact and toxicity fully (Haman, Dauchy, Rosin, & Munoz, 2015).

Medicinal Chemistry of Benzimidazole Derivatives

Benzimidazole and its derivatives, including N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide, play a critical role in medicinal chemistry. These compounds are known for their broad spectrum of pharmacological functions, including antimicrobial, antiviral, and anticancer activities, among others. The significance of synthesizing and studying new Mannich bases of benzimidazole derivatives lies in their medicinal applications, highlighting the importance of understanding their biological activities and synthesis methodologies (Vasuki, Mahadevan, Vijayabaskaran, Mohanapriya, Kosilamani, Balaji, Tamilselvan, & Sambathkumar, 2021).

Biological Effects of Acetamide Derivatives

The biological effects and toxicological profiles of acetamide and its derivatives have been extensively reviewed, providing crucial insights into their pharmacological activities and safety profiles. These compounds continue to hold commercial importance, and updated information on their biological effects is essential for their continued application in various fields, including their potential use in developing new therapeutic agents (Kennedy, 2001).

Recent Advances in Benzimidazole-Based Anticancer Agents

Recent research has focused on the design and synthesis of benzimidazole derivatives as potential anticancer agents. These compounds, including structures related to this compound, have shown promise in targeting various mechanisms involved in cancer progression, such as DNA intercalation and enzyme inhibition. The ongoing development of novel benzimidazole derivatives aims to enhance their potency, selectivity, and therapeutic profiles, addressing the challenges faced in cancer treatment (Akhtar, Yar, Sharma, Khan, Ali, Haider, & Pathak, 2019).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical pathways .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing their biological activities .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell division, protein synthesis, and signal transduction, among others .

Pharmacokinetics

The presence of the benzimidazole moiety and the chlorobenzyl group may influence its solubility, permeability, and stability, thereby affecting its bioavailability .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of benzimidazole derivatives .

Properties

IUPAC Name |

N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-13(23)20-11-10-18-21-16-8-4-5-9-17(16)22(18)12-14-6-2-3-7-15(14)19/h2-9H,10-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJPJYOUBHQCOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

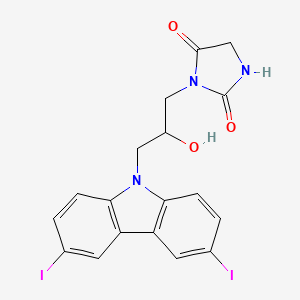

![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2375068.png)

![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2375073.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2375075.png)

![(E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)

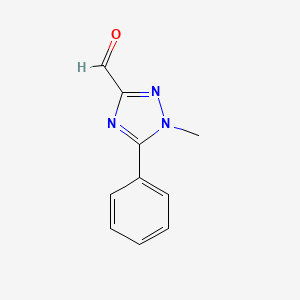

![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)

![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)

![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)

![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)

![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)

![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)